

A Comprehensive Technical Guide to 3-Oxo-3-phenylpropanoic Acid and Its Synonyms

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Compound of Interest

Compound Name: 3-Oxo-3-phenylpropanoic acid

Cat. No.: B1214576

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-phenylpropanoic acid, a versatile organic compound, holds significant interest within the chemical and pharmaceutical research communities. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis methodologies, and biological activities, with a focus on its potential as an antibacterial and anticancer agent. The information is presented to cater to the needs of researchers, scientists, and professionals involved in drug development, offering a consolidated resource for laboratory and theoretical applications.

Chemical Identity and Synonyms

3-Oxo-3-phenylpropanoic acid is systematically known by its IUPAC name. However, in chemical literature and commercial databases, it is frequently referred to by several synonyms. A comprehensive list of these names is crucial for efficient literature searching and chemical sourcing.

Table 1: Synonyms and Identifiers for **3-Oxo-3-phenylpropanoic Acid**[\[1\]](#)

Identifier Type	Value
IUPAC Name	3-oxo-3-phenylpropanoic acid
Common Synonyms	Benzoylacetic acid, 3-Keto-3-phenylpropionic acid, 3-phenyl-3-oxopropanoic acid
CAS Number	614-20-0
Molecular Formula	C ₉ H ₈ O ₃
Molecular Weight	164.16 g/mol
InChI Key	HXUIDZOMTRMIOE-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

Understanding the physicochemical and spectroscopic properties of **3-Oxo-3-phenylpropanoic acid** is fundamental for its characterization and application in experimental settings.

Spectroscopic Data

While complete, dedicated spectra for **3-Oxo-3-phenylpropanoic acid** are not readily available in all public databases, data from closely related compounds and general spectroscopic principles for carboxylic acids and ketones can provide valuable insights.

- ¹H NMR Spectroscopy:** The proton NMR spectrum of a related compound, 3-phenylpropionic acid, shows characteristic signals for the phenyl protons (multiplet, ~7.2-7.3 ppm), and two methylene groups (triplets, ~2.6-3.0 ppm). For **3-Oxo-3-phenylpropanoic acid**, one would expect the methylene protons adjacent to the carbonyl group to be shifted further downfield. [\[2\]](#)
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum for 3-phenylpropionic acid reveals signals for the carboxyl carbon (~178 ppm), the phenyl carbons (~126-140 ppm), and the two methylene carbons (~30-36 ppm). [\[2\]](#) For **3-Oxo-3-phenylpropanoic acid**, the keto carbonyl carbon would appear significantly downfield, typically in the range of 190-200 ppm. A predicted ¹³C NMR spectrum is available on databases like SpectraBase, though access to the full spectrum may require a subscription. [\[3\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm^{-1} and a strong C=O stretching band for the carboxyl group around 1700-1725 cm^{-1} .^[4] **3-Oxo-3-phenylpropanoic acid** would also exhibit a sharp, strong C=O stretching band for the ketone group, typically in the range of 1680-1700 cm^{-1} .^{[5][6]}
- Mass Spectrometry (MS): The mass spectrum of a carboxylic acid often shows a discernible molecular ion peak. Common fragmentation patterns for aromatic acids include the loss of -OH (M-17) and -COOH (M-45) fragments.^{[7][8]} For **3-Oxo-3-phenylpropanoic acid**, fragmentation would also be influenced by the keto group.

Experimental Protocols

Synthesis of 3-Oxo-3-phenylpropanoic Acid

Two primary methods for the synthesis of **3-Oxo-3-phenylpropanoic acid** are documented in the literature.

Method 1: Claisen Condensation

A common and efficient method for the synthesis of β -keto acids is the Claisen condensation.

- Principle: This method involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β -keto ester, which is then hydrolyzed to the corresponding acid.
- Experimental Protocol:
 - Reaction: React ethyl acetate with a suitable benzoylating agent (e.g., ethyl benzoate) in the presence of a strong base like sodium ethoxide.
 - Work-up: The resulting reaction mixture is neutralized with an acid.
 - Hydrolysis: The intermediate ethyl benzoylacetate is then hydrolyzed, typically under acidic or basic conditions, to yield **3-Oxo-3-phenylpropanoic acid**.
 - Purification: The final product is purified by recrystallization or chromatography.

Method 2: From Potassium meta-cresolate and Acetophenone

An alternative synthesis route has been reported with a specified yield.

- Reactants: Potassium meta-cresolate and acetophenone.
- Experimental Protocol:
 - Reaction: 6.75 g of potassium meta-cresolate is reacted with 5.5 g of acetophenone under appropriate conditions (details of solvent and temperature would need to be referenced from the original patent).
 - Product Isolation: The reaction yields 0.55 g of benzoylacetic acid.
- Yield: The calculated percent yield for this specific reaction is 9.4%.

Biological Activities

3-Oxo-3-phenylpropanoic acid has demonstrated promising biological activities, particularly in the realms of antibacterial and anticancer research.

Antibacterial Activity

This compound has shown efficacy against Gram-positive bacteria, such as *Staphylococcus aureus*.

- Mechanism of Action: It is believed to disrupt the bacterial cell wall synthesis, leading to a loss of cell integrity and eventual cell death.
- Quantitative Data: While the qualitative antibacterial activity is reported, specific Minimum Inhibitory Concentration (MIC) values from comprehensive studies are not widely available in the public domain and would require targeted experimental determination. Standard methods like broth microdilution are typically employed to determine MIC values.[\[9\]](#)[\[10\]](#)

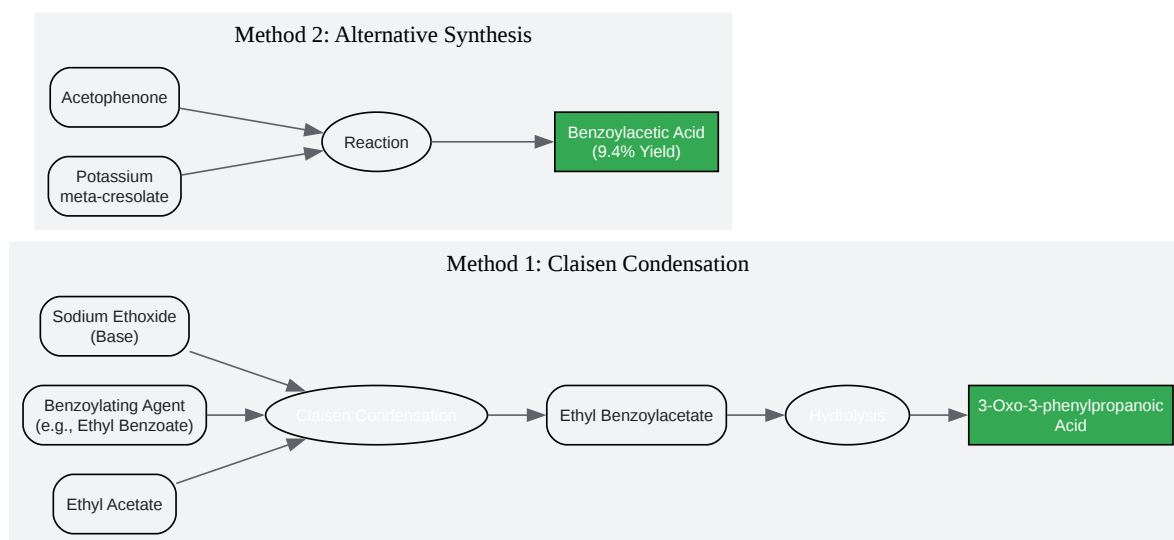
Anticancer Activity

Emerging research has highlighted the potential of **3-Oxo-3-phenylpropanoic acid** as an anticancer agent, particularly against breast cancer cell lines like MCF-7.

- **Mechanism of Action:** The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of the caspase signaling pathway.
- **Signaling Pathway:** The intrinsic pathway of apoptosis is initiated by cellular stress and converges on the activation of initiator caspases, such as caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) It is proposed that **3-Oxo-3-phenylpropanoic acid** triggers this cascade, leading to the demise of cancer cells.
- **Quantitative Data:** Although the involvement of caspase activation is known, specific IC50 values for **3-Oxo-3-phenylpropanoic acid** against various cancer cell lines are not consistently reported in publicly accessible literature and would be a valuable area for further investigation.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

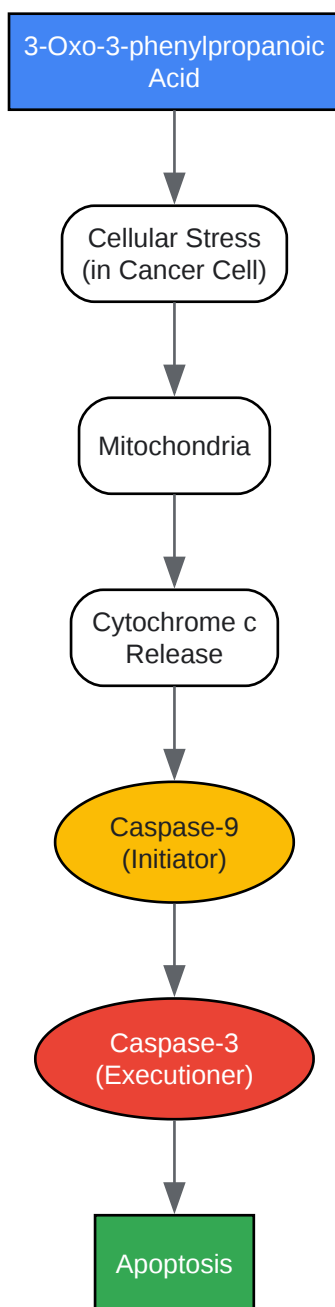
Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: Synthesis workflows for **3-Oxo-3-phenylpropanoic acid**.



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Caption: Proposed intrinsic apoptosis pathway induced by **3-Oxo-3-phenylpropanoic acid**.

Conclusion

3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, is a compound with significant potential in synthetic chemistry and pharmacology. Its established synthesis routes and emerging biological activities, particularly its antibacterial and anticancer properties, make

it a subject of ongoing research interest. This guide has summarized the key technical information available in the public domain, providing a foundation for further investigation. Future research should focus on obtaining precise quantitative data for its biological effects and elucidating the detailed molecular mechanisms underlying its therapeutic potential.

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